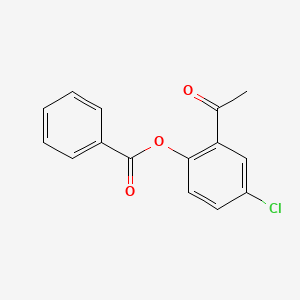

2-acetyl-4-chlorophenyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetyl-4-chlorophenyl benzoate is an organic compound with the molecular formula C15H11ClO3 It is known for its unique chemical structure, which combines an acetyl group, a chlorophenyl group, and a benzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4-chlorophenyl benzoate typically involves the esterification of 2-acetyl-4-chlorophenol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetyl-4-chlorophenyl benzoate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

Oxidation: Formation of 2-carboxy-4-chlorophenyl benzoate.

Reduction: Formation of 2-(1-hydroxyethyl)-4-chlorophenyl benzoate.

Substitution: Formation of 2-acetyl-4-methoxyphenyl benzoate or 2-acetyl-4-ethoxyphenyl benzoate.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₁ClO₃

- Molecular Weight : 274.70 g/mol

- CAS Number : 53242-76-5

The compound features a benzoic acid moiety with a chlorophenyl acetyl substituent, which contributes to its unique biological profile.

Antimicrobial Activity

2-Acetyl-4-chlorophenyl benzoate has demonstrated notable antimicrobial properties against various microbial strains, including Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown its effectiveness in inhibiting the growth of:

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal |

These properties suggest potential applications in developing therapeutic agents for treating infections.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by modulating inflammatory pathways and reducing pro-inflammatory cytokine production. Its mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.

- Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential against inflammatory diseases.

Pharmaceutical Synthesis

This compound serves as an intermediate in synthesizing various pharmaceutical compounds, particularly azelastine hydrochloride, utilized in treating allergic rhinitis and conjunctivitis. Its role as a building block for more complex organic molecules makes it valuable in medicinal chemistry .

Industrial Applications

The compound is also employed in producing specialty chemicals and serves as a reference standard in analytical chemistry. Its unique structure allows it to act as a crucial intermediate in various synthetic pathways, enhancing its industrial relevance.

Case Studies and Research Findings

Several studies have focused on the biological activity and applications of this compound:

- A study published in Molecules highlighted the compound's efficacy in reducing inflammation in animal models, suggesting its potential as an anti-inflammatory agent.

- Another research article detailed its antimicrobial properties against resistant strains of bacteria, emphasizing its significance in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-acetyl-4-chlorophenyl benzoate involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to various chemical transformations. The chlorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

- 2-Acetyl-4-methylphenyl benzoate

- 2-Acetyl-4-bromophenyl benzoate

- 2-Acetyl-4-fluorophenyl benzoate

Comparison: 2-Acetyl-4-chlorophenyl benzoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects. This makes it more reactive in certain substitution reactions compared to its methyl, bromo, or fluoro analogs. The chlorine atom also influences the compound’s physical properties, such as solubility and melting point.

Activité Biologique

2-Acetyl-4-chlorophenyl benzoate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H13ClO3. It features an acetyl group, a chloro group, and a benzoate moiety, which contribute to its unique chemical reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Weight | 288.72 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against gram-positive bacteria, demonstrating significant inhibition comparable to standard antibiotics such as ampicillin and isoniazid .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound showed promising results in inhibiting the growth of several cancer cell types, including colon cancer cells, with IC50 values indicating effective antiproliferative activity .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through:

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, which may alter the compound's biological interactions.

- Redox Reactions: The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

- Hydrolysis: The ester bond can be hydrolyzed under physiological conditions, releasing active metabolites that may contribute to its biological effects.

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of various substituted benzoates, including this compound. Results showed it had a broad spectrum of activity against both gram-positive and gram-negative bacteria, with particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . -

Cytotoxicity Assessment:

In another investigation, the cytotoxic effects were tested on human cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .

Research Findings Summary

The following table summarizes key findings from recent studies involving this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Effective against gram-positive bacteria | Comparable efficacy to standard antibiotics |

| Cytotoxicity Study | Selective toxicity towards cancer cell lines | IC50 values indicate significant antiproliferative effects |

| Mechanistic Study | Interaction with cellular targets through nucleophilic substitution | Potential modulation of oxidative stress pathways |

Propriétés

IUPAC Name |

(2-acetyl-4-chlorophenyl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)13-9-12(16)7-8-14(13)19-15(18)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZWFHOCVFRSPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.